molecular formula C20H16 B135455 1,7-Dimethylchrysene CAS No. 15914-24-6

1,7-Dimethylchrysene

Cat. No. B135455
CAS RN: 15914-24-6
M. Wt: 256.3 g/mol
InChI Key: QTECNMZWNMFGIX-UHFFFAOYSA-N
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Description

1,7-Dimethylchrysene is a biochemical used for proteomics research . It has a molecular formula of C20H16 and a molecular weight of 256.34 .


Synthesis Analysis

1,7-Dimethylchrysene has been synthesized from 1,5-diacetylnaphthalene and by photocyclisation of 1,6-di-(o-tolyl)hexa-1,3,5-triene .


Physical And Chemical Properties Analysis

1,7-Dimethylchrysene has a molecular weight of 256.34 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers and would require further investigation.

Scientific Research Applications

Synthesis and Photocyclisation

1,7-Dimethylchrysene has been synthesized using different methods, including from 1,5-diacetylnaphthalene and by photocyclisation of 1,6-di-(o-tolyl)hexa-1,3,5-triene (Carruthers, Evans, & Pooranamoorthy, 1973). Another study described the synthesis of 1,7-dimethylchrysene from a high-boiling fraction of Kuwait mineral oil (Carruthers & Stewart, 1967).

Carcinogenic and Tumorigenic Activities

Several studies have explored the carcinogenicity of 1,7-dimethylchrysene and its derivatives. A study found that derivatives like 1,11-dimethylchrysene showed varying carcinogenic activities when tested on mouse skin (Coombs, Bhatt, Hall, & Croft, 1974). Another research focused on the synthesis of dimethylchrysenes like 1,7-dimethylchrysene and their tumor-initiating activities (Amin, Balanikas, Huie, & Hecht, 1988).

Mutagenicity and Metabolic Studies

1,7-Dimethylchrysene has also been studied for its mutagenic effects and metabolic processes. One study synthesized 5,11-dimethylchrysene, a structurally related compound, and tested its mutagenicity (Amin, Hecht, LaVoie, & Hoffmann, 1979). Furthermore, the metabolism and DNA binding of 5,6-dimethylchrysene, a related compound, in mouse skin were investigated to understand its low tumorigenic activity (Misra, Amin, & Hecht, 1992).

Photocyclisation of Diarylhexatrienes

The photocyclisation of 1,6-diarylhexa-1,3,5-trienes, leading to compounds like 1,7-dimethylchrysene, has been a subject of research, revealing insights into the chemical transformation processes (Carruthers, Evans, & Pooranamoorthy, 1975).

Comparative Studies in Tumorigenicity

Comparative tumorigenicity studies of dimethylchrysenes, including 1,7-dimethylchrysene, have been conducted to understand their varying activities (Amin, Desai, & Hecht, 1992).

properties

IUPAC Name

1,7-dimethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-5-3-7-17-15(13)9-11-20-18-8-4-6-14(2)16(18)10-12-19(17)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECNMZWNMFGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethylchrysene

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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